N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride
Description
Historical Context and Chemical Development
The development of this compound emerges from the broader historical context of piperidine chemistry, which has been a cornerstone of organic synthesis for over a century. The compound's genesis can be traced through the evolution of heterocyclic chemistry, where researchers have continuously sought to expand the structural diversity of nitrogen-containing ring systems. The incorporation of acetamide functionality into piperidine frameworks represents a significant advancement in the field of medicinal chemistry and synthetic organic chemistry.
Historical precedents for this type of structural modification can be found in the development of related piperidine derivatives that have demonstrated substantial utility in pharmaceutical applications. The specific combination of dimethylacetamide functionality with piperidine ring systems emerged from systematic structure-activity relationship studies conducted throughout the late twentieth and early twenty-first centuries. These investigations revealed that the incorporation of acetamide groups into piperidine-based scaffolds could significantly enhance the chemical and biological properties of the resulting compounds.
The synthetic methodology for preparing this compound has been refined through decades of research focused on optimizing reaction conditions and improving yields. Early synthetic approaches relied on conventional condensation reactions, but modern methodologies have incorporated more sophisticated techniques to achieve higher selectivity and efficiency. The development of practical synthetic routes has been crucial for enabling widespread research applications and potential commercial utilization of this compound.
Contemporary research efforts have focused on understanding the fundamental chemical properties that make this compound particularly valuable in synthetic applications. The unique combination of structural features present in this compound provides researchers with a versatile platform for further chemical modifications and derivatizations. This versatility has positioned the compound as an important intermediate in the synthesis of more complex molecular architectures.
Significance in Organic Chemistry Research
This compound occupies a position of considerable importance within the realm of organic chemistry research, serving as both a synthetic intermediate and a model compound for studying fundamental chemical processes. The compound's significance stems from its ability to serve as a versatile building block in the construction of more complex molecular architectures, particularly those incorporating heterocyclic ring systems. Research investigations have demonstrated that this compound possesses unique reactivity patterns that make it valuable for exploring new synthetic methodologies and chemical transformations.
The acetamide functionality present in this compound provides multiple sites for chemical modification, enabling researchers to explore diverse synthetic pathways and develop novel derivatives with enhanced properties. Studies have shown that the dimethyl substitution pattern on the acetamide nitrogen significantly influences the compound's reactivity and selectivity in various chemical reactions. This structural feature has been exploited in the development of new synthetic routes to complex heterocyclic systems.
Research applications of this compound extend beyond simple synthetic utility to encompass fundamental studies of molecular recognition and chemical binding interactions. The compound's well-defined structure and predictable chemical behavior make it an excellent model system for investigating the relationship between molecular structure and chemical reactivity. These investigations have provided valuable insights into the fundamental principles governing chemical behavior in piperidine-based systems.
The compound has also gained recognition as an important intermediate in the synthesis of more complex pharmaceutical candidates and research compounds. Its structural features allow for systematic modifications that can lead to the development of new chemical entities with potentially enhanced properties. This aspect of the compound's utility has made it a valuable tool for medicinal chemists seeking to explore new chemical space and develop innovative therapeutic approaches.
Position within Piperidine-Based Chemical Architectures
The piperidine ring system itself has been extensively studied and utilized in organic synthesis due to its conformational flexibility and chemical stability. In this compound, the piperidine ring adopts specific conformational preferences that are influenced by the presence of the acetamide substituent. These conformational characteristics contribute to the compound's unique chemical and physical properties, distinguishing it from other members of the piperidine family.
Comparative studies of related piperidine-acetamide derivatives have revealed that the specific positioning and substitution pattern found in this compound confers unique reactivity patterns and selectivity profiles. The dimethyl substitution on the acetamide nitrogen creates a distinctive electronic environment that influences both the compound's stability and its reactivity toward various chemical reagents. This electronic modulation has been exploited in the design of selective synthetic transformations.
The hydrochloride salt form of this compound provides additional advantages in terms of chemical handling and stability compared to the free base form. The salt formation enhances the compound's solubility in polar solvents and improves its stability under standard laboratory conditions. These practical considerations have contributed to the compound's widespread adoption in research applications and synthetic protocols.
Structural Overview and Molecular Classification
The molecular structure of this compound can be systematically analyzed through examination of its constituent structural elements and their spatial relationships. The compound possesses a molecular formula of C₉H₁₉ClN₂O, corresponding to a molecular weight of 206.71 grams per mole. The structural architecture centers around a six-membered piperidine ring bearing an acetamide substituent at the 4-position, with the acetamide nitrogen further substituted with two methyl groups.
The piperidine ring system adopts a chair conformation under standard conditions, with the acetamide substituent occupying an equatorial position to minimize steric interactions. This conformational preference significantly influences the compound's overall three-dimensional structure and affects its chemical reactivity patterns. The spatial arrangement of functional groups creates specific geometric relationships that determine the compound's ability to participate in various chemical reactions and molecular recognition events.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₉ClN₂O | |
| Molecular Weight | 206.71 g/mol | |
| CAS Registry Number | 1443980-79-7 | |
| SMILES Notation | O=C(N(C)C)CC1CCNCC1.[H]Cl | |
| Heavy Atom Count | 12 | |
| Rotatable Bond Count | 2 |
The acetamide functionality in this compound exhibits characteristic structural features that influence both its chemical behavior and its interactions with other molecules. The carbonyl group of the acetamide moiety serves as both a hydrogen bond acceptor and a site for nucleophilic attack, while the dimethylamino group provides a basic center that can participate in protonation reactions. These functional group characteristics contribute to the compound's overall chemical versatility and utility in synthetic applications.
The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that is balanced by the chloride counterion. This ionic character enhances the compound's solubility in polar solvents and affects its crystalline structure and physical properties. The salt form also provides improved chemical stability compared to the free base, making it more suitable for storage and handling in research environments.
Table 2: Structural Classification and Chemical Properties
The molecular classification of this compound places it within the broader category of heterocyclic organic compounds, specifically as a member of the piperidine-based chemical family. Its structural features also classify it as an acetamide derivative, highlighting the dual nature of its chemical identity. This classification system provides important insights into the compound's expected chemical behavior and guides researchers in predicting its reactivity patterns and potential applications in synthetic chemistry.
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQDDWZOJNIVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716714 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138304-77-5 | |
| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous flow systems: For efficient production
Purification steps: Including crystallization and filtration to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents such as lithium aluminum hydride
Substitution: With halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetamide N-oxide
Reduction: Formation of N,N-dimethyl-2-(piperidin-4-yl)ethanol
Substitution: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetyl chloride.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride exhibit anticonvulsant properties. Studies have focused on synthesizing analogs of piperidine derivatives to evaluate their efficacy in animal models of epilepsy. For instance, a study highlighted the synthesis of various N-phenylacetamide derivatives, which were tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The results demonstrated significant anticonvulsant effects, suggesting that modifications in the piperidine structure can enhance therapeutic efficacy against seizures .
Central Nervous System Effects
The compound has been explored for its potential role as a neurotransmitter modulator. It may influence serotonin receptors, which are implicated in mood regulation and anxiety. Research on related compounds has shown that alterations in the piperidine structure can affect receptor selectivity and potency, indicating a potential pathway for developing antidepressants or anxiolytics .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that specific substitutions on the piperidine ring can significantly impact biological activity. For example, variations in the 4-position of the piperidine ring have been linked to enhanced binding affinity at serotonin receptors, highlighting the importance of chemical modifications in developing effective therapeutic agents .
Synthesis and Chemical Properties
This compound can be synthesized through various chemical routes involving piperidine and acetamide derivatives. The synthesis typically involves alkylation reactions that yield compounds with desired pharmacological properties. The purity and structural integrity of synthesized compounds are crucial for their subsequent biological evaluation .
Anticonvulsant Efficacy
In a comparative study involving several N-phenylacetamide derivatives, one compound demonstrated significant protection against seizures in animal models, achieving a protective index greater than 9.56 when compared to traditional antiepileptic drugs like phenytoin . This suggests that modifications to the piperidine structure can lead to enhanced anticonvulsant efficacy.
Neurotoxicity Assessment
Another critical aspect of research involves assessing the neurotoxicity of these compounds. In studies where compounds were administered orally to rodents, none exhibited significant motor impairment in rotarod tests, indicating a favorable safety profile alongside their therapeutic potential .
Summary Table of Key Findings
| Compound | Activity | Tested Model | Efficacy |
|---|---|---|---|
| This compound | Anticonvulsant | Maximal Electroshock (MES) | Protective index > 9.56 |
| Analog 20 | Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) | Active at 30 mg/kg |
| Various N-phenylacetamides | Neurotransmitter modulation | In vitro receptor assays | Variable efficacy at serotonin receptors |
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to receptors in the central nervous system, modulating neurotransmitter release
Pathways Involved: It affects the GABAergic and dopaminergic pathways, leading to its analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness arises from its N,N-dimethyl acetamide substituent and piperidin-4-yl backbone , which influence its physicochemical properties and biological activity. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The N,N-dimethyl group in the target compound increases lipophilicity compared to analogs with bulkier substituents (e.g., isopropyl or cyclopropyl) .
- Hydrochloride salts universally improve aqueous solubility, but trihydrochloride forms (e.g., in ) offer even greater solubility enhancements .
Biological Activity: Piperidin-4-yl derivatives (e.g., and ) show affinity for opioid or CNS receptors, while piperazine analogs () exhibit broader receptor interactions due to their additional nitrogen atom . Phenoxy or aryl substitutions (e.g., ) introduce steric effects that modulate binding specificity and metabolic stability .
Synthetic Complexity: Compounds with cyclopropyl or phenoxy groups () require multi-step syntheses, whereas simpler acetamide derivatives (e.g., ) are more straightforward to prepare .
Biological Activity
N,N-Dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
Chemical Formula: C9H18N2O
Molecular Weight: 174.25 g/mol
SMILES Notation: CN(C)C(=O)CC1CCNCC1
InChI Key: InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3
The compound features a piperidine ring, which is known for its diverse biological activity due to its ability to interact with various biological targets.
This compound is believed to modulate receptor activity and enzyme functions. The specific pathways and molecular targets are still under investigation but may include:
- Receptor Binding: The compound may bind to specific receptors, influencing their activity.
- Enzyme Modulation: It can affect enzyme pathways, potentially leading to altered metabolic processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound:
- Cytotoxicity Studies: Research indicates that piperidone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. For example, compounds with similar structures showed IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting strong inhibitory bioactivity .
- Mechanism of Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and activation of caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 10b | HepG2 | 0.12 | Induces HIF-1α and caspase-3 |
| 10j | HepG2 | 0.13 | Induces apoptosis |
Other Biological Activities
Beyond anticancer effects, this compound may also possess other pharmacological properties:
- Antibacterial Activity: Compounds in the piperidine class have been noted for antibacterial effects against various strains .
- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties in preclinical studies, suggesting potential therapeutic applications in inflammatory conditions .
Case Study 1: Piperidone Derivatives in Cancer Treatment
A study on novel piperidone compounds demonstrated their ability to induce apoptosis in leukemia and lymphoma cell lines. The mechanisms involved included mitochondrial depolarization and increased levels of polyubiquitinated proteins, indicating an effect on the proteasome pathway .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications on the piperidine ring significantly influenced biological activity. For instance, variations in substituents were correlated with enhanced cytotoxicity against specific cancer cell lines .
Q & A
Q. What synthetic methodologies are recommended for producing N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride in academic settings?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-ylacetamide precursors with dimethylamine derivatives in polar aprotic solvents (e.g., DMF or ethanol) under reflux conditions. Purification typically employs recrystallization or column chromatography.
- Key Steps :
- Use anhydrous conditions to avoid hydrolysis.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Characterize intermediates using NMR (400 MHz, DMSO-d) and ESI-MS.
- Reference : Similar protocols are validated in the synthesis of structurally related acetamide derivatives .
Q. How can researchers ensure structural purity and confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR and NMR : Assign peaks to confirm substituent integration and absence of impurities.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]) against theoretical masses.
- X-ray Crystallography : Use SHELX software for structure refinement . Single crystals can be grown via slow evaporation of acetonitrile/water mixtures.
- FT-IR : Confirm carbonyl (C=O) and ammonium (N–H) stretches.
Q. Table 1: Example Characterization Data
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data be resolved for this compound?
- Methodological Answer :
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental kinetics.
- Step 2 : Validate docking studies (e.g., AutoDock Vina) with in vitro assays to assess binding affinities. Adjust force fields if discrepancies arise.
- Step 3 : Use sensitivity analysis to identify variables (e.g., solvent effects, protonation states) causing mismatches.
- Reference : Quantum mechanical/molecular dynamics hybrid approaches, as applied in related acetamide studies .
Q. What experimental designs are optimal for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Silico Screening : Use molecular docking to prioritize targets (e.g., serotonin receptors) and predict binding modes.
- In Vitro Assays :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (KD values).
- Fluorescence Polarization : Quantify competitive displacement of labeled ligands.
- Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) and assess off-target effects via selectivity panels.
- Reference : Protocols adapted from impurity profiling in pharmaceutical standards .
Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry, solvent) systematically.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated species).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity.
- Reference : Optimization strategies from palladium-catalyzed cross-coupling studies .
Data Contradiction Analysis
Q. What analytical approaches address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare hydrogen-bonding patterns (X-ray) with NMR coupling constants.
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility not captured in static crystal structures.
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bond motifs and reconcile packing motifs with solution-phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
